Cas no 327-78-6 (1-chloro-4-isocyanato-2-(trifluoromethyl)benzene)
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3-TRIFLUOROMETHYL-4-CHLORO-PHENYL ISOCYANATE
- 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene
- 4-Chloro-α,α,α-trifluoro-m-tolyl isocyanate
- Benzene, 1-chloro-4-isocyanato-2-(trifluoromethyl)-
- 4-Hydroxyazetidine hydrochloride
- 1-chloro-4-isocyanato-2-trifluoromethylbenzene
- 4-Cl-3CF3-phenyl isocyanate
- Isocyanic Acid 4-Chloro-3-(trifluoromethyl)phenyl Ester
- Sorafenib intermediate 3
- 4-chloro-3-trifluoromethylphenyl-isocyanate
- GEO-00821
- MFCD00013874
- NS00009469
- EC 608-783-6
- CS-M2757
- AS-18998
- 3-trifluoromethyl-4-chlorophenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)-phenylisocyanate
- 1-chloro-4-isocyanato-2-(trifluoromethyl)-benzene
- 4-chloro-3-(trifluoromethyl)isocyanatobenzene
- AKOS005063704
- FT-0602816
- 4-Chloro-3-(trifluoromethyl)phenylisocyanate
- A5854
- 3-trifluoromethyl-4-chlorophenylisocyanate
- 4-chloro-3-trifluoromethylphenylisocyanate
- 1-Chloro-4-isocyanato-2-trifluorome
- 3-trifluoromethyl-4-chlorophenyl-isocyanate
- 4-chloro-3-trifluoromethyl-phenylisocyanate
- 1-Chloro-4-isocyanato-2-trifluoromethyl-benzene
- 4-choro-3-trifluoromethyl-phenyl isocyanate
- 4-chloro-3-(trifloromethyl)phenyl isocynate
- 4-chloro-3-(trifluoromethyl)phenyl isocynate
- A821408
- W-200306
- 3-trifluoromethyl-4-chloro-phenylisocyanate
- 1-chloranyl-4-isocyanato-2-(trifluoromethyl)benzene
- DTXSID70369818
- BP-12634
- BB 0260736
- SCHEMBL58303
- 4chloro-3-(trifluoromethyl)phenyl isocyanate
- thyl-benzene
- 4chloro-3-trifluoromethylphenyl isocyanate
- 4-CHLORO-3-TRIFLUOROMETHYLPHENYL ISOCYANATE
- 4-chloro-3-trifluoromethyphenylisocyanate
- NPHZAFBVBAUSEN-UHFFFAOYSA-N
- SY013445
- 4-chloro-3-trifluoromethyl-phenyl isocyanate
- EN300-21669
- 4-chloro-3-(trifluoromethyl)phenyli socyanate
- 4-Chloro-a,a,a-trifluoro-m-tolyl isocyanate
- 4-chloro-3-(trifluoromethyl)-phenyl isocyanate
- BCP02638
- 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene
- C2778
- 327-78-6
- AM83172
- 3-trifluoromethyl- 4-chlorophenylisocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 98%
- 6TE36JKP7L
- ALBB-007573
- STK504633
- 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene;2-Chloro-5-isocyanatobenzotrifluoride;4-Chloro-alpha,alpha,alpha-trifluoro-m-tolyl isocyanate
- 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene; Isocyanic Acid 4-Chloro-a,a,a-trifluoro-m-tolyl Ester; 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene; 3-Trifluoromethyl-4-chlorophenyl Isocyanate; 4-Chloro-1-isocyanato-3-trifluoromethylbenzene; 4-Chloro-a,a,a-trifluoro-m-tolyl Isocyanate
- 455-070-9
- DTXCID80320854
- 608-783-6
- FC03027
- 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene
-
- MDL: MFCD00013874
- Inchi: 1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
- InChI Key: NBJZEUQTGLSUOB-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(F)(F)F)N=C=O
- BRN: 522032
Computed Properties
- Exact Mass: 220.98600
- Monoisotopic Mass: 220.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 29.4A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.4720 (estimate)
- Melting Point: 34.0 to 38.0 deg-C
- Boiling Point: 92°C/13mmHg(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: 1.487
- PSA: 29.43000
- LogP: 3.32610
- Sensitiveness: Moisture Sensitive
- Solubility: Not available
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 2206 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37-36/37/38
- Safety Instruction: S7-S26-S27-S37/39-S36/37/39-S45-S23
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 374881-5G |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene |
327-78-6 | 98% | 5G |
¥710.57 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C831058-100g |
4-Chloro-3-(trifluoromethyl)phenyl isocyanate |
327-78-6 | 98% | 100g |
¥969.00 | 2022-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13516-5g |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene |
327-78-6 | 95% | 5g |
$2350 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OK293-5g |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene |
327-78-6 | 98% | 5g |
208.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OK293-1g |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene |
327-78-6 | 98% | 1g |
79.0CNY | 2021-08-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2778-25G |
4-Chloro-3-(trifluoromethyl)phenyl Isocyanate |
327-78-6 | >98.0%(GC) | 25g |
¥915.00 | 2024-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013445-1g |
4-Chloro-3-(trifluoromethyl)phenyl Isocyanate |
327-78-6 | ≥95% | 1g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013445-5g |
4-Chloro-3-(trifluoromethyl)phenyl Isocyanate |
327-78-6 | ≥95% | 5g |
¥40.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013445-10g |
4-Chloro-3-(trifluoromethyl)phenyl Isocyanate |
327-78-6 | ≥95% | 10g |
¥56.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013445-25g |
4-Chloro-3-(trifluoromethyl)phenyl Isocyanate |
327-78-6 | ≥95% | 25g |
¥57.00 | 2025-04-15 |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene Suppliers
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene Related Literature
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Kristina A. Gudun,Samat Tussupbayev,Ainur Slamova,Andrey Y. Khalimon Org. Biomol. Chem. 2022 20 6821
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Additional information on 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene
Professional Introduction to 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (CAS No. 327-78-6)
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene, identified by the chemical compound identifier CAS No. 327-78-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl isocyanates, characterized by the presence of an isocyanate functional group (-N=C=O) attached to an aromatic ring. The structural features of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene, particularly the combination of a chloro substituent, an isocyanate group, and a trifluoromethyl group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further derivatization.
The isocyanate group in this molecule is highly reactive, enabling it to participate in various chemical reactions such as nucleophilic substitution, addition reactions, and polymerization processes. This reactivity has made 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene a valuable building block in the synthesis of more complex molecules, including polymers, pharmaceuticals, and specialty chemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for biological applications.
In recent years, there has been growing interest in the development of novel pharmaceuticals that incorporate fluorinated aromatic compounds due to their improved pharmacokinetic properties. The chloro-substituted benzene ring in 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene provides an additional site for functionalization, allowing chemists to tailor the molecular structure for specific biological targets. This flexibility has led to several innovative applications in drug discovery and development.
One of the most notable areas where 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene has found utility is in the synthesis of bioactive molecules. Researchers have leveraged its reactive isocyanate group to create novel heterocyclic compounds that exhibit potent biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The fluorinated aromatic core contributes to the molecule's ability to interact with biological targets with high specificity and affinity.
The synthetic utility of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene extends beyond pharmaceuticals into the realm of materials science. Isocyanates are well-known precursors for polyurethane polymers, and this compound can be used to generate novel polymeric materials with tailored properties. The presence of the trifluoromethyl group influences the thermal stability and mechanical strength of these polymers, making them suitable for high-performance applications such as coatings, adhesives, and elastomers.
Recent advancements in computational chemistry have further enhanced the understanding of how 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene behaves in different chemical environments. Molecular modeling studies have revealed insights into its reactivity patterns and interaction mechanisms with biological targets. These computational approaches are complemented by experimental investigations, which have validated many theoretical predictions and provided empirical data on its utility as a synthetic intermediate.
The development of new synthetic methodologies has also contributed to the expanding applications of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene. Catalytic processes have been optimized to facilitate its transformation into more complex molecules under mild conditions, reducing waste and improving efficiency. Such innovations align with the growing emphasis on green chemistry principles, ensuring that the use of this compound is both sustainable and environmentally friendly.
In conclusion, 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (CAS No. 327-78-6) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications. Its unique combination of functional groups makes it a valuable tool in pharmaceutical research, materials science, and industrial chemistry. As our understanding of its properties continues to grow, so too will its role in advancing scientific discovery and technological innovation.
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